molecular formula C22H26N4O4 B10774285 1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone

1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone

Cat. No.: B10774285
M. Wt: 410.5 g/mol
InChI Key: FEEONEKLFGDWHR-UHFFFAOYSA-N
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Description

Propylene glycol mono-tert-butyl ether, commonly referred to as PTBE, is an organic compound that belongs to the class of tert-butyl ethers. It is characterized by the presence of a tert-butyl group attached to a propylene glycol molecule. PTBE is primarily used as an oxygenated additive for motor gasoline, enhancing its antiknock properties and improving overall fuel performance .

Preparation Methods

Synthetic Routes and Reaction Conditions: PTBE is synthesized through the direct acid-catalytic alkylation of propylene glycol with tert-butanol. The reaction typically involves the use of an acidic ion-exchange resin, such as Amberlyst™ 35, as the catalyst. The reaction is carried out in the liquid phase at temperatures ranging from 303 to 352 K .

Industrial Production Methods: In industrial settings, PTBE is produced using a continuous process in a fixed-bed reactor. The reactor is packed with the ion-exchange resin catalyst, and the reactants (propylene glycol and tert-butanol) are fed into the reactor. The reaction mixture is maintained at the desired temperature, and the product is continuously removed from the reactor to ensure a steady production rate .

Chemical Reactions Analysis

Types of Reactions: PTBE primarily undergoes etherification reactions, where it reacts with alcohols to form other tert-butyl ethers. It can also participate in substitution reactions, where the tert-butyl group is replaced by other functional groups .

Common Reagents and Conditions: The most common reagents used in the synthesis of PTBE are propylene glycol and tert-butanol. The reaction conditions typically involve the use of an acidic ion-exchange resin catalyst and temperatures ranging from 303 to 352 K .

Major Products Formed: The major product formed from the etherification reaction of PTBE is propylene glycol mono-tert-butyl ether. In substitution reactions, the tert-butyl group can be replaced by other functional groups, leading to the formation of various derivatives .

Scientific Research Applications

PTBE has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, PTBE is used as a solvent and a reagent in various organic synthesis reactions. In biology, it is used as a stabilizer for enzymes and proteins. In medicine, PTBE is used as an excipient in pharmaceutical formulations. In industry, PTBE is used as an oxygenated additive for motor gasoline, improving its antiknock properties and overall performance .

Mechanism of Action

The mechanism of action of PTBE involves its ability to act as an oxygenated additive in motor gasoline. The presence of the tert-butyl group enhances the fuel’s antiknock properties by increasing its resistance to pre-ignition and knocking. This is achieved through the formation of stable combustion intermediates that prevent the premature ignition of the fuel-air mixture .

Comparison with Similar Compounds

PTBE is similar to other tert-butyl ethers, such as methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE). PTBE is unique in its ability to enhance the antiknock properties of motor gasoline more effectively than MTBE and ETBE. This is due to the presence of the propylene glycol moiety, which provides additional stability to the fuel mixture .

List of Similar Compounds:
  • Methyl tert-butyl ether (MTBE)
  • Ethyl tert-butyl ether (ETBE)
  • Butyl tert-butyl ether (BTBE)

PTBE stands out among these compounds due to its superior performance as an oxygenated additive for motor gasoline .

Properties

Molecular Formula

C22H26N4O4

Molecular Weight

410.5 g/mol

IUPAC Name

1-[2-hydroxy-3-propyl-4-[4-[4-(2H-tetrazol-5-yl)phenoxy]butoxy]phenyl]ethanone

InChI

InChI=1S/C22H26N4O4/c1-3-6-19-20(12-11-18(15(2)27)21(19)28)30-14-5-4-13-29-17-9-7-16(8-10-17)22-23-25-26-24-22/h7-12,28H,3-6,13-14H2,1-2H3,(H,23,24,25,26)

InChI Key

FEEONEKLFGDWHR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C=CC(=C1O)C(=O)C)OCCCCOC2=CC=C(C=C2)C3=NNN=N3

Origin of Product

United States

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